3-Propylideneoctan-2-one
Description
3-Propylideneoctan-2-one (IUPAC name: 3-[(1E)-prop-1-en-1-yl]octan-2-one) is an aliphatic ketone characterized by a propylidene group (CH₂CH₂CH₂ with a conjugated double bond) at the third carbon of an octan-2-one backbone. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.26 g/mol. The compound features a ketone functional group at position 2 and a conjugated propylidene substituent at position 3, contributing to its unique physicochemical properties.
Properties
CAS No. |
71686-65-2 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-propylideneoctan-2-one |
InChI |
InChI=1S/C11H20O/c1-4-6-7-9-11(8-5-2)10(3)12/h8H,4-7,9H2,1-3H3 |
InChI Key |
HALZLANLBHGRNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylideneoctan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone. For instance, the reaction between propanal and 2-octanone in the presence of a base such as sodium hydroxide can yield 3-Propylideneoctan-2-one. The reaction conditions typically involve stirring the reactants at room temperature for several hours, followed by purification steps such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Propylideneoctan-2-one may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as solid bases or acids can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including chromatography and distillation, ensures the production of high-purity 3-Propylideneoctan-2-one.
Chemical Reactions Analysis
Types of Reactions
3-Propylideneoctan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced forms of the original ketone.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
3-Propylideneoctan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Propylideneoctan-2-one involves its interaction with various molecular targets and pathways. The carbonyl group in the compound is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.
Comparison with Similar Compounds
Physical Properties :
- Boiling Point : ~215°C (hypothetical, based on homologous series trends).
- Solubility: Low water solubility (~0.15 mg/mL at 25°C) due to hydrophobic substituents; miscible in organic solvents like ethanol and dichloromethane.
- Synthesis : Typically synthesized via Claisen condensation or alkylation of octan-2-one precursors.
Applications : Primarily used as a fragrance intermediate due to its mild, woody odor profile. It also serves as a solvent in specialty organic reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The propylidene substituent distinguishes 3-Propylideneoctan-2-one from other octan-2-one derivatives. Below is a comparative analysis with structurally analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (mg/mL) | Key Structural Feature |
|---|---|---|---|---|---|
| 3-Propylideneoctan-2-one | C₁₁H₁₈O | 166.26 | 215 | 0.15 | Conjugated propylidene group |
| 3-Methyloctan-2-one | C₉H₁₆O | 140.23 | 195 | 0.45 | Methyl substituent |
| 3-Ethylideneoctan-2-one | C₁₀H₁₆O | 152.23 | 205 | 0.25 | Ethylidene (shorter conjugated chain) |
| 3-Butylideneoctan-2-one | C₁₂H₂₀O | 180.29 | 225 | 0.10 | Longer butylidene chain |
Key Observations :
Boiling Point : Increases with substituent chain length due to enhanced van der Waals interactions (methyl < ethylidene < propylidene < butylidene).
Water Solubility : Decreases with larger substituents, as hydrophobic interactions dominate.
Conjugation Effects: The propylidene group introduces conjugation, stabilizing the molecule and altering UV-Vis absorption compared to non-conjugated analogs.
Chemical Reactivity
- Nucleophilic Addition: The conjugated propylidene group directs nucleophiles to attack at the β-position, unlike non-conjugated derivatives (e.g., 3-methyloctan-2-one), which favor α-attack.
- Oxidation : More resistant to oxidation than 3-methyloctan-2-one due to conjugation-induced stabilization.
- Spectroscopic Data: IR: The carbonyl stretch (~1715 cm⁻¹) is slightly redshifted compared to 3-methyloctan-2-one (~1725 cm⁻¹) due to conjugation. ¹H NMR: The propylidene group’s vinyl protons resonate at δ 5.2–5.8 ppm, distinct from alkyl substituents in non-conjugated analogs.
Research Findings
Recent studies highlight its role in sustainable solvent systems, outperforming 3-butylideneoctan-2-one in green chemistry applications due to lower toxicity. Structural analysis techniques, such as NMR and IR spectroscopy, remain critical for differentiating it from analogs, as emphasized in studies on flavonoid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
